NaV1.7 Inhibition Potency and hERG Selectivity Profile
The compound demonstrates quantifiable activity as a sodium channel inhibitor. In a direct head-to-head comparison from the same patent family (US9452986), the compound exhibited an IC50 of 1,190 nM against the recombinant human NaV1.7 channel [1]. This represents a significant improvement over the unsubstituted 2,3-diaminopyridine parent core, which is inactive in this assay [2]. Crucially, selectivity against the cardiac ion channel hERG (IC50 = 20,000 nM) and NaV1.5 (IC50 = 33,000 nM) was also quantified, establishing a safety window with a >16-fold selectivity ratio for the primary target over hERG [1].
| Evidence Dimension | Inhibition of human NaV1.7 channel (IC50) |
|---|---|
| Target Compound Data | 1,190 nM (1.19 µM) |
| Comparator Or Baseline | Unsubstituted 2,3-diaminopyridine: Inactive |
| Quantified Difference | Not calculable (inactive vs active) |
| Conditions | HEK293F cells expressing recombinant human NaV1.7; FRET-based membrane potential assay; 3 min incubation |
Why This Matters
This provides procurement justification for pain research programs, confirming that the 6-substitution is essential for NaV1.7 engagement, a property absent in the cheaper, unsubstituted core.
- [1] BindingDB. (n.d.). BDBM250730: 6-(2-Methoxyethoxy)pyridine-2,3-diamine. BindingDB Entry. View Source
- [2] US Patent US9452986. (2016). Sodium channel inhibitors. United States Patent and Trademark Office. View Source
